Deca-1,7-dien-4-ol
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Overview
Description
Deca-1,7-dien-4-ol is an organic compound with the molecular formula C10H18O It is a type of alcohol with a unique structure characterized by two double bonds located at the first and seventh positions of the decane chain, and a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
Deca-1,7-dien-4-ol can be synthesized through several methods. Another method includes the use of para-quinone methides, which undergo a cascade radical 1,6-addition/cyclization to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using decene as a starting material. The process typically includes hydrogenation and subsequent oxidation steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
Deca-1,7-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Deca-1,7-dien-4-one (aldehyde) or deca-1,7-dien-4-oic acid (carboxylic acid).
Reduction: Decane-4-ol (saturated alcohol).
Substitution: Deca-1,7-dien-4-chloride.
Scientific Research Applications
Deca-1,7-dien-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavors due to its unique aroma.
Mechanism of Action
The mechanism by which deca-1,7-dien-4-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in addition reactions, altering the chemical environment of the compound .
Comparison with Similar Compounds
Similar Compounds
Deca-2,4-dien-1-ol: Similar structure but with double bonds at the second and fourth positions.
Deca-5,9-dien-1-ol: Double bonds at the fifth and ninth positions.
Deca-2,4-dienal: An aldehyde with double bonds at the second and fourth positions.
Uniqueness
Deca-1,7-dien-4-ol is unique due to its specific placement of double bonds and the hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
670227-73-3 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
deca-1,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h4-6,10-11H,2-3,7-9H2,1H3 |
InChI Key |
RUANIJKRDSEAQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(CC=C)O |
Origin of Product |
United States |
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